molecular formula C22H21NO4 B5183538 4-(benzyloxy)-N-(3,4-dimethoxyphenyl)benzamide

4-(benzyloxy)-N-(3,4-dimethoxyphenyl)benzamide

Cat. No. B5183538
M. Wt: 363.4 g/mol
InChI Key: VLUCRXYNBITDJH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-(benzyloxy)-N-(3,4-dimethoxyphenyl)benzamide often involves cyclization reactions under specific conditions. For example, the Bischler-Napieralski reaction has been utilized to cyclize N-(4-aryl-4-hydroxybutyl)benzamides into 3-arylmethylidene-4,5-dihydro-3H-pyrroles, demonstrating a method that could potentially be adapted for the synthesis of our target compound. This process involves forming N-(4-arylbut-3-enyl)benzamide intermediates, showcasing the intricate steps involved in synthesizing complex benzamides (Browne et al., 1981).

Molecular Structure Analysis

The molecular structure of related benzamides has been determined through X-ray crystallography, revealing detailed insights into their configuration. For instance, compounds such as N-[5-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamide have been analyzed, showing the importance of N-H···O interactions and supramolecular aggregation controlled by π–π interactions and weak hydrogen bonding. Such studies lay the groundwork for understanding the molecular structure of 4-(benzyloxy)-N-(3,4-dimethoxyphenyl)benzamide (Kranjc et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving benzamides typically include various cyclization reactions, demonstrating their reactivity and potential for creating diverse molecular structures. For example, the use of reductive cyclization in synthesizing compounds like 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide shows the versatility of benzamides in chemical synthesis (Bhaskar et al., 2019).

Physical Properties Analysis

The physical properties of benzamides, including solubility, melting points, and crystalline structure, are crucial for their application in various fields. Studies on compounds like methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate provide insights into the hydrogen-bonded dimers and supramolecular aggregation, which are essential for understanding the physical characteristics of benzamides (Kranjc et al., 2011).

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential biological activity. Without specific data, it’s difficult to provide a detailed safety profile .

Future Directions

Future research on this compound could involve synthesizing it and studying its physical and chemical properties, reactivity, and potential biological activity. It could also be interesting to investigate whether the compound has any pharmaceutical applications, given that many benzamide derivatives are biologically active .

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-4-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c1-25-20-13-10-18(14-21(20)26-2)23-22(24)17-8-11-19(12-9-17)27-15-16-6-4-3-5-7-16/h3-14H,15H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUCRXYNBITDJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-4-phenylmethoxybenzamide

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